molecular formula C11H18O2 B159140 2-Hexyl-4-pentynoic Acid CAS No. 96017-59-3

2-Hexyl-4-pentynoic Acid

Cat. No. B159140
CAS RN: 96017-59-3
M. Wt: 182.26 g/mol
InChI Key: DUQSBRQHALCSLC-UHFFFAOYSA-N
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Description

2-Hexyl-4-pentynoic Acid, also known as HPTA, is a derivative of valproic acid . It has a molecular weight of 182.26 . It is a potent and robust inhibitor of HDAC with an IC50 value of 13 μM . It has been found to have neuroprotective effects .


Molecular Structure Analysis

The molecular formula of 2-Hexyl-4-pentynoic Acid is C11H18O2 . The InChI code is 1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) .


Chemical Reactions Analysis

2-Hexyl-4-pentynoic Acid is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

2-Hexyl-4-pentynoic Acid is a liquid at 20 degrees Celsius and should be stored under inert gas due to its air sensitivity . It has a specific gravity of 0.94 and a refractive index of 1.45 .

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of 2-Hydroxy-4-pentynoic Acid for Biodegradable Polylactide: 2-Hexyl-4-pentynoic acid is an intermediate in synthesizing 2-hydroxy-4-pentynoic acid, which is crucial for creating 'clickable' biodegradable polylactide. This process involves efficient introduction of various functional groups onto polymers, significantly impacting the physicochemical properties of polylactide (Zhang, Ren, & Baker, 2014).

Chemical Reactions and Methodology

  • Preparation of Chlorolactones: 2-Hexyl-4-pentynoic acid plays a role in the chlorolactonization of alkenoic acids, demonstrating its utility in synthesizing various chlorolactones (Zhu, Li, Tong, & Zhang, 2011).
  • Ruthenium-Catalyzed Alder Ene Type Reactions: This compound is used in ruthenium-catalyzed reactions for synthesizing natural products, showing its value in organic chemistry and pharmaceutical research (Trost, Probst, & Schoop, 1998).

Biochemical Applications

  • Inhibition of 4-oxalocrotonate Tautomerase: 2-Hexyl-4-pentynoic acid acts as an inhibitor for the enzyme 4-oxalocrotonate tautomerase, which is important in understanding enzymatic mechanisms and developing inhibitors for research and therapeutic purposes (Johnson, Czerwinski, Fitzgerald, & Whitman, 1997).

Cancer Research

  • Potential Therapy for Breast Carcinoma: Research indicates that 2-hexyl-4-pentynoic acid could have applications in sensitizing breast tumor cells to anti-neoplastic agents, making it a potential candidate for breast cancer therapy (Ding et al., 2020).

Nanotechnology

  • Functionalization on Iron Oxide Nanoparticles: The compound is used to functionalize iron oxide nanoparticles, showcasing its utility in nanotechnology and material science (Baharuddin et al., 2018).

Vibrational and Molecular Analysis

  • Conformational and Vibrational Analysis: 2-Hexyl-4-pentynoic acid is also significant in the study of molecular structures and vibrational spectra, contributing to the field of spectroscopy and molecular physics (Crowder & Blankenship, 1989).

Safety And Hazards

2-Hexyl-4-pentynoic Acid may cause skin and eye irritation . It may be harmful if ingested, inhaled, or absorbed through the skin .

properties

IUPAC Name

2-prop-2-ynyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQSBRQHALCSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914685
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-4-pentynoic Acid

CAS RN

96017-59-3
Record name Octanoic acid, 2-(2-propyn-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Prop-2-yn-1-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexyl-4-pentynoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
C Ding, B Su, Q Li, W Ding, G Liu, Z Cai… - … /Genetic Toxicology and …, 2022 - Elsevier
… We thus hypothesized that 2-hexyl-4-pentynoic acid (HPTA), a novel HDACi, could sensitize TNBC to hydroxyurea (HU, a ribonucleotide reductase inhibitor). In the present study, we …
Number of citations: 3 www.sciencedirect.com
W Ding, D Lim, Z Wang, Z Cai, G Liu, F Zhang, Z Feng - DNA repair, 2020 - Elsevier
… We demonstrated that lower dose of 2-hexyl-4-pentynoic acid (HPTA; 15 μM) has similar effects as 500 μM VPA in inhibiting breast cancer cell growth and sensitizing the tumor cells to …
Number of citations: 10 www.sciencedirect.com
Z Cai, D Lim, G Liu, W Ding, Z Wang, Z Tian, J Peng… - 2020 - researchsquare.com
… In this study, a derivative of valproic acid (VPA), 2-hexyl-4-pentynoic acid (HPTA), was demonstrated for the rst time that low concentration of HPTA (15 µM) has radiosensitizing …
Number of citations: 3 www.researchsquare.com
Y Leng, Z Marinova, MA Reis-Fernandes, H Nau… - Neuroscience …, 2010 - Elsevier
… We found that (S)-2-pentyl-4-pentynoic acid (compound III) and (±)-2-hexyl-4-pentynoic acid (compound V) were far more potent and robust than VPA in inducing histone …
Number of citations: 47 www.sciencedirect.com
Z Cai, D Lim, B Jia, G Liu, W Ding, Z Wang… - Radiation Medicine and …, 2023 - Elsevier
… In particular, 2-hexyl-4-pentynoic acid (HPTA) reportedly exerts a strong inhibitory effect on HDAC activity in HeLa and cerebellar granule cells 12 , 13 (IC 50 at 11–15 ​μmol/L HPTA vs…
Number of citations: 4 www.sciencedirect.com
WH Duan, LY Jin, CAI Zu Chao, LIM David… - Biomedical and …, 2021 - Elsevier
Objective The aim of this study was to explore the effects of 2-hexyl-4-pentylenic acid (HPTA) in combination with radiotherapy (RT) on distant unirradiated breast tumors. Methods …
Number of citations: 5 www.sciencedirect.com
M Michaelis, N Köhler, A Reinisch, D Eikel… - Biochemical …, 2004 - Elsevier
… 2-Pentyl-4-pentynoic acid III and 2-hexyl-4-pentynoic acid IV … -4-pentynoic acid III and 2-hexyl-4-pentynoic acid IV led to a … between VPA and 2-hexyl-4-pentynoic acid IV treatment (IEA: …
Number of citations: 34 www.sciencedirect.com
H Deubzer, B Busche, G Rönndahl, D Eikel… - Leukemia research, 2006 - Elsevier
… In these cells, S-2-pentyl-4-pentynoic acid and (±)-2-hexyl-4-pentynoic acid also showed significant induction of differentiation causing phagoytic activity and superoxide production in …
Number of citations: 39 www.sciencedirect.com
D Lego, M Plaumann, T Trantzschel… - NMR in …, 2014 - Wiley Online Library
… 2-hexyl-4-pentynoic acid 2-hexyl-4-pentynoic acid was chosen as the second model compound. Figure 6(a) shows the 1 H NMR PHIP spectrum recorded directly after hydrogenation (…
T Hasegawa, H Yamamoto - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
… Although the first general synthesis was performed by the traditional optical resolution method of racemic 2-hexyl-4-pentynoic acid" with (R)(+)-a-methylbenzylamine, five …
Number of citations: 85 www.journal.csj.jp

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